molecular formula C22H16FNO5S B2448621 N-(2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl)-4-methoxybenzenesulfonamide CAS No. 923217-31-6

N-(2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl)-4-methoxybenzenesulfonamide

Cat. No. B2448621
CAS RN: 923217-31-6
M. Wt: 425.43
InChI Key: IWZURMQLBXFUCA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves complex organic reactions. For instance, a related compound, “2-(2-(2-fluorophenyl)-2-oxoethyl)-4H-chromen-4-one”, was synthesized through a reaction involving 2-hydroxyacetophenone, carbon disulfide, potassium carbonate, and bromoethane . Another compound, “N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide”, was synthesized through a two-step substitution reaction .


Molecular Structure Analysis

The molecular structure of such compounds can be complex and is often determined using techniques such as X-ray diffraction . The structure can also be predicted using computational methods such as Density Functional Theory (DFT) .


Chemical Reactions Analysis

The chemical reactions involving these compounds can be complex and are often studied using various analytical techniques. For instance, difluoromethylation processes based on X–CF2H bond formation have been studied extensively .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be determined using various analytical techniques. For instance, a related compound, “N-(2-Fluorophenyl)methanesulfonamide”, has a molecular weight of 189.207 Da .

Safety and Hazards

The safety and hazards associated with these compounds can vary widely. For instance, a related compound, “(2-Fluorophenyl)piperazine”, is considered hazardous and can cause severe skin burns, eye damage, and respiratory irritation .

Future Directions

The field of fluorinated organic compounds is a rapidly evolving area of research with many potential applications in pharmaceuticals and other industries . Future research will likely continue to explore new synthetic methods, improve our understanding of the properties of these compounds, and expand their applications.

properties

IUPAC Name

N-[2-(2-fluorophenyl)-4-oxochromen-6-yl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16FNO5S/c1-28-15-7-9-16(10-8-15)30(26,27)24-14-6-11-21-18(12-14)20(25)13-22(29-21)17-4-2-3-5-19(17)23/h2-13,24H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWZURMQLBXFUCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl)-4-methoxybenzenesulfonamide

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